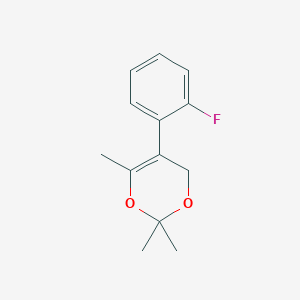
5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine is an organic compound that belongs to the class of dioxines It is characterized by the presence of a fluorophenyl group attached to a dioxine ring, which is further substituted with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine typically involves the reaction of 2-fluorobenzaldehyde with 2,2,6-trimethyl-1,3-dioxane-4,6-dione under acidic conditions. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the dioxine ring. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated purification systems ensures consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives
Aplicaciones Científicas De Investigación
5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to hydrophobic pockets in proteins, while the dioxine ring can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity, making it a potent inhibitor of certain enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorophenyl group similar to 5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine.
Thiophene Derivatives: Compounds containing a thiophene ring, which share some structural similarities with dioxines and exhibit diverse biological activities.
Indole Derivatives: Compounds with an indole nucleus, known for their wide range of biological and clinical applications.
Uniqueness
This compound is unique due to its specific combination of a fluorophenyl group and a dioxine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
192714-45-7 |
|---|---|
Fórmula molecular |
C13H15FO2 |
Peso molecular |
222.25 g/mol |
Nombre IUPAC |
5-(2-fluorophenyl)-2,2,6-trimethyl-4H-1,3-dioxine |
InChI |
InChI=1S/C13H15FO2/c1-9-11(8-15-13(2,3)16-9)10-6-4-5-7-12(10)14/h4-7H,8H2,1-3H3 |
Clave InChI |
DFOAQKAJOHUAGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(COC(O1)(C)C)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
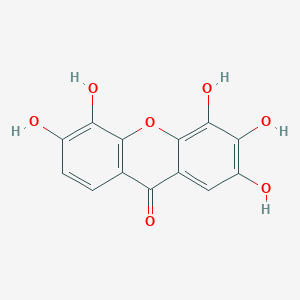
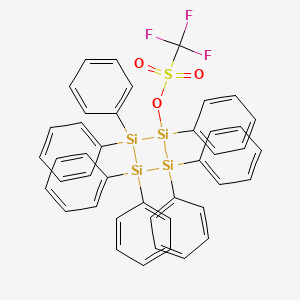
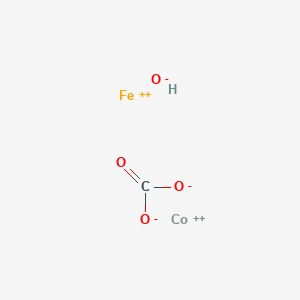
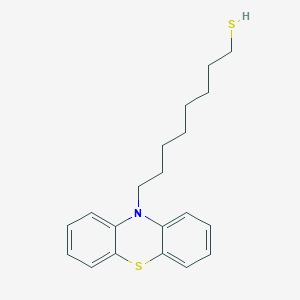
![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)
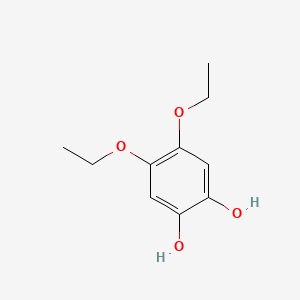
![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)
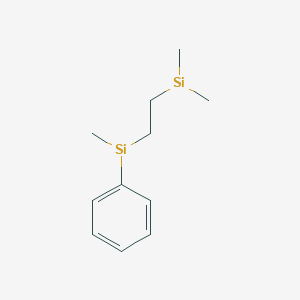

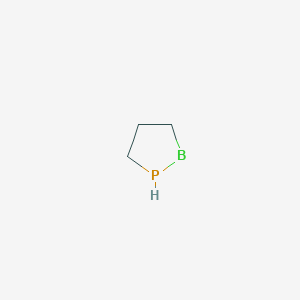
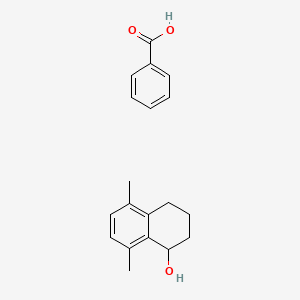
![Ethyl [(6-chlorohexyl)oxy]acetate](/img/structure/B15163298.png)
